molecular formula C19H14S B14613373 2-[(1H-Inden-3-yl)sulfanyl]naphthalene CAS No. 60092-41-3

2-[(1H-Inden-3-yl)sulfanyl]naphthalene

Cat. No.: B14613373
CAS No.: 60092-41-3
M. Wt: 274.4 g/mol
InChI Key: GFQQWOZPFHPWCB-UHFFFAOYSA-N
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Description

2-[(1H-Inden-3-yl)sulfanyl]naphthalene is an organic compound that features a naphthalene ring system bonded to an indenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-Inden-3-yl)sulfanyl]naphthalene typically involves the reaction of 3-mercaptoindene with a naphthalene derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiol group, followed by nucleophilic substitution on a halogenated naphthalene compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(1H-Inden-3-yl)sulfanyl]naphthalene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to achieve substitution on the naphthalene ring.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfanylated naphthalene derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

2-[(1H-Inden-3-yl)sulfanyl]naphthalene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(1H-Inden-3-yl)sulfanyl]naphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1H-Indol-3-yl)sulfanyl]naphthalene
  • 2-[(1H-Benzimidazol-2-yl)sulfanyl]naphthalene
  • 2-[(1H-Pyrrol-3-yl)sulfanyl]naphthalene

Uniqueness

2-[(1H-Inden-3-yl)sulfanyl]naphthalene is unique due to the presence of the indenyl group, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

CAS No.

60092-41-3

Molecular Formula

C19H14S

Molecular Weight

274.4 g/mol

IUPAC Name

2-(3H-inden-1-ylsulfanyl)naphthalene

InChI

InChI=1S/C19H14S/c1-2-7-16-13-17(11-9-14(16)5-1)20-19-12-10-15-6-3-4-8-18(15)19/h1-9,11-13H,10H2

InChI Key

GFQQWOZPFHPWCB-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=CC=CC=C21)SC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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